(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride
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Overview
Description
(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride is a chemical compound with a structure that includes a pyridine ring substituted with a methyl group and a propenylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Substitution Reactions: The methyl group is introduced to the pyridine ring through substitution reactions, often using Grignard reagents or other organometallic compounds.
Formation of the Propenylamine Side Chain: The propenylamine side chain is attached to the pyridine ring through a series of reactions, including condensation and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the propenylamine side chain to different amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic aromatic heterocycle with similar structural features.
Pyrrole: Another aromatic heterocycle with nitrogen in the ring.
N-alkylated Pyridines: Compounds with alkyl groups attached to the nitrogen atom of the pyridine ring.
Uniqueness
(2E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the propenylamine side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13ClN2 |
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Molecular Weight |
184.66 g/mol |
IUPAC Name |
(E)-3-(6-methylpyridin-3-yl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C9H12N2.ClH/c1-8-4-5-9(7-11-8)3-2-6-10;/h2-5,7H,6,10H2,1H3;1H/b3-2+; |
InChI Key |
ILKYDCIEQWFRFU-SQQVDAMQSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/CN.Cl |
Canonical SMILES |
CC1=NC=C(C=C1)C=CCN.Cl |
Origin of Product |
United States |
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